![molecular formula C12H12N4 B13101989 2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine CAS No. 880361-85-3](/img/structure/B13101989.png)
2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine is a heterocyclic compound that features a pyridine ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions to form the desired product . The reaction conditions often include heating the mixture to reflux and using solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of tetrahydropyrido derivatives.
Substitution: Formation of halogenated pyridine derivatives.
科学研究应用
2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis, such as cyclin-dependent kinases (CDKs) and Bcl-2 family proteins.
Pathways Involved: It modulates pathways like the cell cycle regulation and apoptotic pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
相似化合物的比较
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Known for its kinase inhibitory activity and anticancer properties.
Pyrazolo[3,4-d]pyrimidine: Exhibits similar biological activities, including anticancer and anti-inflammatory effects.
Pyrido[3,4-d]pyrimidine: Effective as an EGFR inhibitor and potent anticancer agent.
Uniqueness
2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine is unique due to its specific structural features that allow for selective targeting of molecular pathways involved in cancer and microbial infections. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .
属性
CAS 编号 |
880361-85-3 |
|---|---|
分子式 |
C12H12N4 |
分子量 |
212.25 g/mol |
IUPAC 名称 |
2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C12H12N4/c1-4-13-5-2-9(1)12-15-8-10-7-14-6-3-11(10)16-12/h1-2,4-5,8,14H,3,6-7H2 |
InChI 键 |
DWWFGJSENPKTIE-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=CN=C(N=C21)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



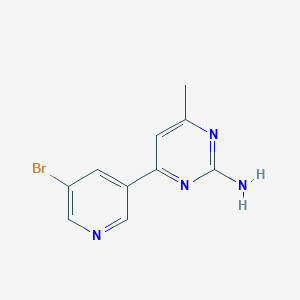
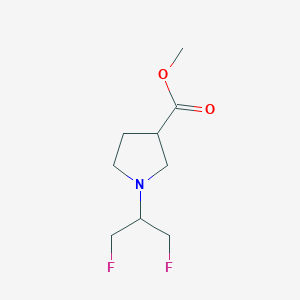
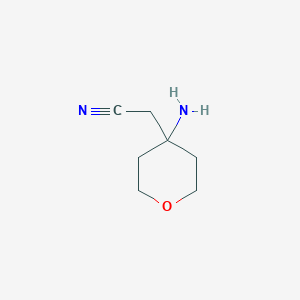
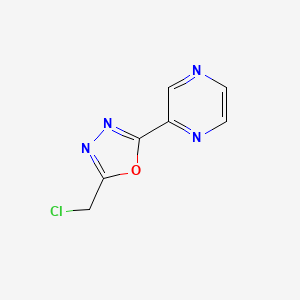
![5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B13101936.png)
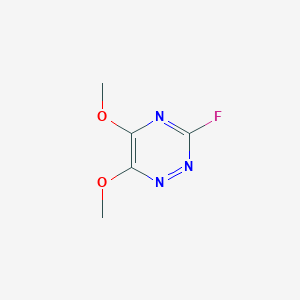
![1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)
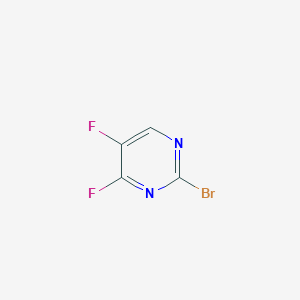

![6-Ethoxy-2-isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13101981.png)
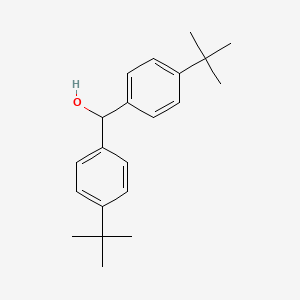
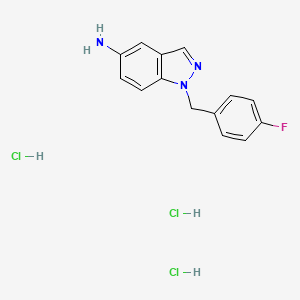
![6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one](/img/structure/B13101991.png)
